molecular formula C10H13BrN2O B1272555 (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone CAS No. 900019-45-6

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

Cat. No. B1272555
M. Wt: 257.13 g/mol
InChI Key: IGBNXEGULSVUNQ-UHFFFAOYSA-N
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Description

“(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C10H13BrN2O. It has a molecular weight of 257.127 Da . The compound is part of the piperidone family, which are known for their unique biochemical properties .


Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various methodologies, including the reaction of iminoketals with methyl fluorosulfonate followed by dry hydrogen chloride treatment and acid hydrolysis .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” includes a bromine atom attached to a pyrrole ring, which is further connected to a piperidinyl group through a methanone linkage . The InChI string for this compound is InChI=1S/C10H13BrN2O/c1-15 (2)10-3-5-16 (6-4-10)12 (17)11-7-9 (13)8-14-11/h7-8,10,14H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.19 g/mol, an XLogP3-AA value of 1.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and two rotatable bond counts . Its exact mass is 299.06332 g/mol, and its monoisotopic mass is also 299.06332 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Piperidine derivatives, such as (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, are often synthesized using readily available materials through processes like amidation and Friedel-Crafts acylation. For example, the synthesis of related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been achieved with an overall yield of 62.4%, indicating the feasibility of similar methods for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone (Zheng Rui, 2010).

  • Structural Characterization : Structural exploration and Hirshfeld surface analysis are crucial in understanding the molecular conformation and interactions of such compounds. Studies on similar molecules like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have employed techniques like X-ray diffraction and 3D molecular surface contours to analyze intermolecular interactions (S. Benaka Prasad et al., 2018).

Future Directions

The future directions for research on “(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological applications of piperidone analogs , this compound may also hold promise in various therapeutic areas.

properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNXEGULSVUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377581
Record name (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

CAS RN

900019-45-6
Record name (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gao, TK Bethel, T Kakeshpour… - The Journal of …, 2018 - ACS Publications
Electrophilic bromination of pyrroles bearing carbonyl substituents at C-2 typically results in a mixture of the 4- and 5-brominated species, generally favoring the 4-position. Herein, we …
Number of citations: 18 pubs.acs.org

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